BenchChemオンラインストアへようこそ!

(25S)-cholestenoic acid

Nuclear Receptor Pharmacology LXR Agonism Neurobiology

Select (25S)-cholestenoic acid for its unique stereospecific activity. Unlike racemic mixtures or the (25R) isomer, the (25S) configuration is essential for DAF-12-mediated dauer rescue in C. elegans and for LXRβ partial agonism (EC50 ~3.8 μM). It also modulates γ-secretase (EC50 250 nM for Aβ42 reduction), enabling neurodegeneration studies. Precise stereochemistry guarantees reproducible pharmacological profiles impossible with undefined isomers.

Molecular Formula C27H44O3
Molecular Weight 416.6 g/mol
Cat. No. B1254474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(25S)-cholestenoic acid
Molecular FormulaC27H44O3
Molecular Weight416.6 g/mol
Structural Identifiers
SMILESCC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
InChIInChI=1S/C27H44O3/c1-17(6-5-7-18(2)25(29)30)22-10-11-23-21-9-8-19-16-20(28)12-14-26(19,3)24(21)13-15-27(22,23)4/h8,17-18,20-24,28H,5-7,9-16H2,1-4H3,(H,29,30)/t17-,18+,20+,21+,22-,23+,24+,26+,27-/m1/s1
InChIKeyWVXOMPRLWLXFAP-DDMWTQRYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baseline Overview for (25S)-Cholestenoic Acid in Scientific Research and Procurement


(25S)-cholestenoic acid is a cholestanoid, specifically (25S)-cholest-5-en-26-oic acid with a 3β-hydroxy substituent [1]. It functions as a C27 bile acid-like signaling molecule, acting as an endogenous ligand for the nuclear receptor DAF-12 in *C. elegans* and also as a ligand for its mammalian homolog, the Liver X Receptor (LXR) [2]. This compound is a key intermediate in cholesterol metabolism and is of significant interest in research areas including lipid metabolism, developmental biology, and nuclear receptor pharmacology [1][3].

Why In-Class Substitution with Other Cholestenoic Acid Isomers or Oxysterols Is Inadvisable


Cholestenoic acid isomers and structurally similar oxysterols are not functionally interchangeable due to a strict structure-activity relationship. The stereochemistry at the C-25 position is a critical determinant of receptor binding, activation, and functional outcome. For instance, while (25R)-cholestenoic acid acts as a Liver X Receptor (LXR) agonist, its 27-nor analog (lacking the C-25 methyl group) behaves as an inverse agonist [1][2]. Furthermore, different cholestenoic acid derivatives, such as 3β,7α-diHCA and 3β-HCA, have opposing effects on motor neuron survival, promoting cell viability or inducing cell loss, respectively [3]. These findings underscore that even minor structural or stereochemical modifications can invert or alter pharmacological activity, making precise selection of the correct isomer essential for experimental reproducibility and valid interpretation.

Quantitative Evidence Differentiating (25S)-Cholestenoic Acid from Key Comparators


LXRβ Activation Profile of (25S)-Cholestenoic Acid Compared to Other Cholestenoic Acids

In a cell-free FRET assay evaluating ligand binding to the LXRβ ligand-binding domain, 3β-HCA (the 3β-hydroxy-5-cholestenoic acid, a mixture of 25R and 25S isomers) exhibited measurable agonist activity with a defined EC50 and efficacy [1]. This data places it among the less potent but still active LXR ligands, contrasting with more potent analogs. While this assay used an isomeric mixture, it demonstrates that the 25S isomer (as part of that mixture) contributes to LXR agonism, a property distinct from other cholestenoic acid metabolites like 7αH,3O-CA which showed no significant LXR activity in the same study [1].

Nuclear Receptor Pharmacology LXR Agonism Neurobiology Lipid Metabolism

Functional Activity of (25S)-Cholestenoic Acid in a DAF-12-Dependent In Vivo Model

The stereospecific (25S) isomer of cholestenoic acid is functionally active in a DAF-12-dependent biological system. It was shown to promote reproductive growth and rescue dauer formation in daf-9 mutant C. elegans larvae, whereas the (25R) isomer did not [1]. This demonstrates a strict stereoselectivity for this in vivo effect. In comparison, the endogenous DAF-12 ligand (25S)-Δ7-dafachronic acid is far more potent in activating the receptor in vitro [2].

Developmental Biology Nuclear Receptor DAF-12 C. elegans Dauer Formation

γ-Secretase Modulation by 3β-Hydroxy-5-Cholestenoic Acid in Alzheimer's Disease Models

3β-hydroxy-5-cholestenoic acid, an isomeric mixture containing (25S)-cholestenoic acid, acts as a potent modulator of γ-secretase activity, shifting the production of amyloid-β (Aβ) peptides from the pathogenic Aβ42 to the shorter, less aggregation-prone Aβ38 isoform [1]. This activity profile differs from other oxysterols like 27-hydroxycholesterol, which does not exhibit this same modulatory effect.

Neuroscience Alzheimer's Disease γ-Secretase Modulation Amyloid Beta

Primary Research and Industrial Application Scenarios for (25S)-Cholestenoic Acid


Differentiating DAF-12 from LXR Signaling Pathways in Nematode Models

(25S)-cholestenoic acid is an ideal tool compound for genetic and pharmacological studies in *C. elegans* aimed at dissecting the specific roles of DAF-12 signaling. Its stereospecific rescue of dauer formation in daf-9 mutants [1], combined with its known ability to also activate mammalian LXRs [2], allows researchers to probe the functional overlap and divergence between the ancient DAF-12 pathway and the more evolved LXR pathway. Using this compound, one can activate both receptor families in a controlled manner, unlike (25S)-Δ7-dafachronic acid which is highly selective for DAF-12 [3].

Investigating Partial Agonism and Functional Selectivity at Liver X Receptors

For studies on LXR pharmacology, (25S)-cholestenoic acid (as part of the 3β-HCA isomeric mixture) serves as a valuable partial agonist. Its moderate efficacy and potency on LXRβ (EC50 ~3.8 μM, efficacy 0.27 relative to GW3965) [1] allows for the investigation of ligand-specific cofactor recruitment and gene expression profiles. This is particularly relevant for drug discovery efforts aiming to develop selective LXR modulators (SLiMs) that avoid the lipogenic side effects of full agonists, a scenario where the full agonist (25R)-cholestenoic acid would not be a suitable comparator [4].

Exploring γ-Secretase Modulation for Alzheimer's Disease Research

The potent activity of 3β-hydroxy-5-cholestenoic acid as a γ-secretase modulator (EC50 = 250 nM for Aβ42 reduction) [1] positions this compound as a key reagent for exploring non-LXR mechanisms of action in neurodegeneration. Its use in cellular and *in vivo* models of Alzheimer's disease can help elucidate the role of endogenous cholesterol metabolites in amyloid pathology and validate the γ-secretase complex as a target for therapeutic intervention, independent of its nuclear receptor activities [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (25S)-cholestenoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.